D3 Receptor Functional Selectivity
Roxindole hydrochloride demonstrates a >20-fold functional preference for the human D3 receptor over D2 or D4 receptors, a property not shared by the classical dopamine agonist (-)quinpirole. While both compounds exhibit agonist activity at D3 and D4 receptors, roxindole is uniquely more potent at D3 (pEC50 = 9.23) compared to its own potency at D2 (pEC50 = 7.88) and D4 (pEC50 = 7.69) [1].
| Evidence Dimension | Potency (pEC50) and Efficacy (Emax) at human D3 receptor |
|---|---|
| Target Compound Data | pEC50 = 9.23; Emax = 30.0% (vs. dopamine=100%) |
| Comparator Or Baseline | (-)Quinpirole: pEC50 not reported for this specific comparison; Emax = 67.4% at hD3 |
| Quantified Difference | Roxindole >20-fold more potent at D3 than at D2 or D4 receptors; Emax difference: -37.4% vs. (-)quinpirole |
| Conditions | [35S]GTPγS binding assay at recombinant human dopamine D3 receptors |
Why This Matters
This quantifies roxindole hydrochloride as a tool with strong D3 functional selectivity, distinct from full agonists like pramipexole, enabling more precise dissection of D3-mediated pathways.
- [1] Newman-Tancredi A, et al. Actions of roxindole at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors. Naunyn Schmiedebergs Arch Pharmacol. 1999;359(6):447-453. View Source
